molecular formula C15H19N3O3S B14982063 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide

Cat. No.: B14982063
M. Wt: 321.4 g/mol
InChI Key: IILYNIUZQLZVOD-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a thiadiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the acylation of the thiadiazole with 3-methylbutanoyl chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiadiazole ring.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins involved in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide is unique due to its specific combination of a 3,4-dimethoxyphenyl group and a thiadiazole ring

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide

InChI

InChI=1S/C15H19N3O3S/c1-9(2)7-13(19)16-15-17-14(18-22-15)10-5-6-11(20-3)12(8-10)21-4/h5-6,8-9H,7H2,1-4H3,(H,16,17,18,19)

InChI Key

IILYNIUZQLZVOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NC(=NS1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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